molecular formula C17H20N4O5S2 B1231521 1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea

1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea

Cat. No. B1231521
M. Wt: 424.5 g/mol
InChI Key: SCLBTDFQKJNYEE-UHFFFAOYSA-N
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Description

1-(2-furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea is a sulfonamide.

Scientific Research Applications

Chemical Synthesis and Derivatives

1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea and its derivatives have been extensively used in chemical synthesis. For instance, they are involved in reactions that yield quinazoline and perimidine derivatives, as demonstrated by Wang, Eilander, Yoshida, and Wang (2014), who studied the reaction between 2-aminobenzophenone and thiourea to produce 4-phenylquinazoline (Wang, Eilander, Yoshida, & Wang, 2014).

Antibacterial Agents

These compounds also have applications in the field of antibacterial research. Bedi, Mahajan, and Kapoor (2003) synthesized a series of compounds containing morpholino and other groups, which exhibited significant antibacterial activity (Bedi, Mahajan, & Kapoor, 2003).

Crystal Engineering

In crystal engineering, thiourea derivatives have been characterized for their unique intramolecular hydrogen bonding patterns, as studied by Paisner, Zakharov, and Doxsee (2010), who explored the robustness of these patterns in bis-thiourea derivatives (Paisner, Zakharov, & Doxsee, 2010).

Photoluminescence Studies

These compounds are also used in photoluminescence studies. Sunil and Rao (2015) explored the photoluminescence properties of 1-(2-Hydroxyphenyl)thiourea and its interaction with chromium(VI) ions, which is significant for analytical applications (Sunil & Rao, 2015).

Chiral Solvating Agents

Additionally, they serve as chiral solvating agents in NMR spectroscopy for enantiodifferentiation of amino acid derivatives, as researched by Recchimurzo, Micheletti, Uccello-Barretta, and Balzano (2020) (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

Anticonvulsant Activity

Thiourea derivatives have also been evaluated for their anticonvulsant activity. Thakur, Deshmukh, Jha, and Kumar (2017) synthesized a series of urea/thiourea derivatives and screened them for anticonvulsant activity, revealing significant effectiveness (Thakur, Deshmukh, Jha, & Kumar, 2017).

properties

Product Name

1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea

Molecular Formula

C17H20N4O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiourea

InChI

InChI=1S/C17H20N4O5S2/c22-16(19-20-17(27)18-12-14-2-1-9-26-14)13-3-5-15(6-4-13)28(23,24)21-7-10-25-11-8-21/h1-6,9H,7-8,10-12H2,(H,19,22)(H2,18,20,27)

InChI Key

SCLBTDFQKJNYEE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=S)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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